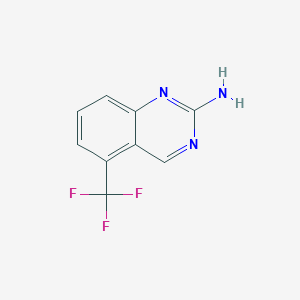

5-(Trifluoromethyl)quinazolin-2-amine

Description

Propriétés

IUPAC Name |

5-(trifluoromethyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNKVZXYIUDZEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440750 |

Source

|

| Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-74-6 |

Source

|

| Record name | 5-(Trifluoromethyl)-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190273-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethyl)quinazolin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Trifluoromethyl)quinazolin-2-amine, a key heterocyclic scaffold in medicinal chemistry. The trifluoromethyl group at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1][2] This document details a robust and efficient synthetic pathway, explains the mechanistic rationale behind the chosen reactions, and provides a thorough guide to the analytical techniques required for unambiguous structural confirmation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this important chemical entity.

Introduction: The Significance of Trifluoromethylated Quinazolines

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[3][4] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as "privileged scaffolds" in drug discovery.[4][5][6] The introduction of a trifluoromethyl (-CF3) group into the quinazoline ring system can dramatically enhance a molecule's therapeutic potential.[1] The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functionalities, influencing drug-receptor interactions. Furthermore, the metabolic stability of the C-F bond often leads to improved pharmacokinetic profiles.[1] Specifically, 5-(Trifluoromethyl)quinazolin-2-amine serves as a crucial intermediate for the synthesis of a variety of potent inhibitors of kinases and other enzymes implicated in disease.[1][7]

Strategic Synthesis of 5-(Trifluoromethyl)quinazolin-2-amine

The synthesis of 5-(Trifluoromethyl)quinazolin-2-amine is most effectively achieved through a two-step process starting from the commercially available 2-amino-6-(trifluoromethyl)benzonitrile. This approach is favored for its high yields and the relative ease of handling the intermediates.

Rationale for the Synthetic Approach

The chosen synthetic pathway leverages the inherent reactivity of the ortho-amino benzonitrile moiety. The cyclization reaction with a suitable one-carbon synthon to form the pyrimidine ring of the quinazoline is a well-established and reliable transformation.[3] The use of guanidine hydrochloride in the presence of a base provides a direct and efficient route to the desired 2-aminoquinazoline core.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 5-(Trifluoromethyl)quinazolin-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile (Starting Material)

While commercially available, the synthesis of 2-amino-6-(trifluoromethyl)benzonitrile can be achieved from 2-fluoro-6-(trifluoromethyl)benzonitrile.[8] This precursor is a versatile fluorinated aromatic compound used in the production of pharmaceuticals and agrochemicals.[8]

Step 2: Cyclization to form 5-(Trifluoromethyl)quinazolin-2-amine

-

Reaction Setup: To a solution of 2-amino-6-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or 2-ethoxyethanol, add guanidine hydrochloride (1.5 eq) and a non-nucleophilic base, for instance, potassium carbonate (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 120-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then a cold, non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 5-(Trifluoromethyl)quinazolin-2-amine.

Comprehensive Characterization

Unambiguous characterization of the synthesized 5-(Trifluoromethyl)quinazolin-2-amine is crucial for confirming its identity, purity, and suitability for downstream applications. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinazoline ring system and the protons of the amino group. The chemical shifts and coupling patterns will be consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the trifluoromethyl group, providing definitive evidence of its presence.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4][9] The IR spectrum of 5-(Trifluoromethyl)quinazolin-2-amine will show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3200-3400 cm⁻¹), C=N stretching of the quinazoline ring (around 1600-1650 cm⁻¹), and strong C-F stretching vibrations (in the region of 1100-1300 cm⁻¹).[10]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[11] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 5-(Trifluoromethyl)quinazolin-2-amine.[12]

Analytical Data Summary

| Analytical Technique | Expected Data/Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Amino protons as a broad singlet. |

| ¹³C NMR | Aromatic carbons between δ 110-160 ppm. Trifluoromethyl carbon as a quartet. |

| ¹⁹F NMR | A single peak corresponding to the -CF₃ group. |

| IR Spectroscopy | N-H stretching (3200-3400 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C-F stretching (1100-1300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (m/z) consistent with the calculated molecular weight. |

| Melting Point | A sharp and defined melting point range, indicating high purity. |

| Purity (HPLC) | A single major peak with >98% purity. |

Visualizing the Characterization Workflow

Caption: Workflow for the comprehensive characterization of the final product.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 5-(Trifluoromethyl)quinazolin-2-amine, a compound of significant interest in medicinal chemistry. The detailed experimental protocol, coupled with a thorough characterization strategy, provides researchers with the necessary information to confidently prepare and validate this important building block. The strategic incorporation of the trifluoromethyl group continues to be a powerful approach in the design of next-generation therapeutics, and a solid understanding of the synthesis and properties of key intermediates like the one described herein is fundamental to advancing the field of drug discovery.

References

-

Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]

-

Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available from: [Link]

-

Frontiers in Chemistry. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Available from: [Link]

-

International Journal of Innovative Research in Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available from: [Link]

- Royal Society of Chemistry. Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,-. Available from: https://www.rsc.

-

PubMed Central. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available from: [Link]

-

Research Square. Novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives and their anticancer activity. Available from: [Link]

-

PubMed Central. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available from: [Link]

-

MDPI. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available from: [Link]

-

Chinese Pharmaceutical Journal. Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Available from: [Link]

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

-

ACS Publications. An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino- 2- (trifluoromethyl)benzonitrile and 5-Bromo. Available from: [Link]

-

PubMed Central. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Available from: [Link]

-

International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Semantic Scholar. Journal of Material Sciences & Manufacturing Research. Available from: [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

ResearchGate. Synthesis of new 5-hydroxyquinazoline derivatives from functionalized 5-acetyl-6-methylpyrimidines. Available from: [Link]

-

ResearchGate. Novel Oxo-5-(trifluoromethyl)quinazolinyl Amide Derivatives, Their Anticancer Activity and Docking Interactions. Available from: [Link]

-

Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

-

MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]

-

PubChem. 5-(Trifluoromethyl)quinazoline-2,4-diamine. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging. Available from: [Link]

-

ResearchGate. Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. Available from: [Link]

-

ResearchGate. Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. Available from: [Link]

-

PubMed. Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. Available from: [Link]

-

Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Available from: [Link]

-

PubMed Central. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]

-

Chemical Methodologies. Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Available from: [Link][Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijirt.org [ijirt.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 5-(Trifluoromethyl)quinazolin-2-amine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 5-(Trifluoromethyl)quinazolin-2-amine, a fluorinated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, and the introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of the spectroscopic techniques required to unambiguously characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a framework for understanding the "why" behind the "how"—elucidating the rationale for experimental design and providing a system for data interpretation that is both scientifically rigorous and practically applicable. As experimental spectra for this specific molecule are not widely available in public databases, this guide will utilize predicted data as a framework for discussing the principles of data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The chemical structure of 5-(Trifluoromethyl)quinazolin-2-amine is presented below, with a numbering system for the quinazoline ring that will be used for NMR spectral assignments.

Caption: Chemical structure of 5-(Trifluoromethyl)quinazolin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Trifluoromethyl)quinazolin-2-amine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure high-quality, reproducible data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube. The exact mass is not critical for routine characterization but should be noted.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The protons of the primary amine are more likely to be observed as distinct signals in DMSO-d₆ compared to other solvents like chloroform-d.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the aromatic protons.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines and good resolution. A well-shimmed magnet will produce a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will either disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon atom as a single line.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

Due to the presence of the trifluoromethyl group, the carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom to which the CF₃ group is attached (C5) will also show a quartet splitting due to two-bond coupling (²JCF), though with a smaller coupling constant.

-

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for 5-(Trifluoromethyl)quinazolin-2-amine. These predictions are based on computational models and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~9.3 | s | 1H |

| H-6 | ~7.8 | d | 1H |

| H-7 | ~7.6 | t | 1H |

| H-8 | ~7.9 | d | 1H |

| -NH₂ | ~6.5 | br s | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) |

| C-2 | ~162 | s |

| C-4 | ~155 | s |

| C-4a | ~149 | s |

| C-5 | ~125 | q |

| C-6 | ~128 | s |

| C-7 | ~134 | s |

| C-8 | ~122 | s |

| C-8a | ~118 | s |

| -CF₃ | ~124 | q |

In-depth Analysis:

-

¹H NMR: The aromatic protons are expected in the downfield region (δ 7.0-9.5 ppm). The H-4 proton is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atoms of the quinazoline ring. The protons on the trifluoromethyl-substituted ring (H-6, H-7, H-8) will exhibit splitting patterns (doublets and a triplet) characteristic of a three-spin system. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

-

¹³C NMR: The carbon atoms of the quinazoline ring will resonate in the aromatic region (δ 110-165 ppm). The carbon of the trifluoromethyl group (-CF₃) will be split into a quartet by the three fluorine atoms, a hallmark of this functional group. The C-5 carbon, directly attached to the -CF₃ group, will also show a smaller quartet splitting.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended due to its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Expected IR Absorption Bands and Interpretation

Table 3: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3200 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium to Weak |

| C=N stretch (quinazoline) | 1620-1580 | Medium to Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-F stretch (trifluoromethyl) | 1350-1100 | Strong |

In-depth Analysis:

-

The presence of the primary amine group (-NH₂) will be indicated by a pair of medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

The strong and broad absorption bands in the 1350-1100 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

The C=N and C=C stretching vibrations of the quinazoline ring system will appear in the 1620-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental formula.

-

Data Acquisition:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Mass Spectrum and Interpretation

-

Molecular Ion: The exact mass of 5-(Trifluoromethyl)quinazolin-2-amine (C₉H₆F₃N₃) is 213.0514. In a high-resolution mass spectrum, the protonated molecular ion [M+H]⁺ would be observed at m/z 214.0592.

-

Fragmentation Pattern: While fragmentation will depend on the ionization energy, common fragmentation pathways for quinazolines may involve the loss of small neutral molecules. The trifluoromethyl group is relatively stable and may not fragment easily.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 5-(Trifluoromethyl)quinazolin-2-amine.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural characterization of 5-(Trifluoromethyl)quinazolin-2-amine requires a multi-faceted spectroscopic approach. By systematically applying NMR, IR, and MS techniques as outlined in this guide, researchers can confidently determine the structure of this and similar molecules. The emphasis on robust experimental protocols and a deep understanding of the principles behind data interpretation ensures the integrity and reliability of the results, which is paramount in the fields of chemical research and drug development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Initial Cytotoxicity Assessment of 5-(Trifluoromethyl)quinazolin-2-amine Analogues

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting an initial, yet rigorous, cytotoxicity assessment of novel 5-(Trifluoromethyl)quinazolin-2-amine analogues. It moves beyond a mere recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and self-validating preliminary screen.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, most notably in oncology.[1][2][3] Several established anticancer drugs are based on the quinazoline framework, often functioning as inhibitors of protein kinases that are crucial for tumor growth and survival.[4][5] The rationale for exploring analogues of 5-(Trifluoromethyl)quinazolin-2-amine stems from the known impact of the trifluoromethyl group on metabolic stability and cellular permeability, potentially enhancing the therapeutic index of this chemical series. A recent study has highlighted the anticancer potential of oxo-5-(trifluoromethyl)quinazolinyl amide derivatives, further validating the importance of this specific structural motif.[6]

This guide will delineate a strategic approach to the initial in vitro cytotoxicity screening of a library of such analogues, a critical first step in identifying promising lead compounds for further development.

Experimental Design: A Multi-faceted Approach to Preliminary Screening

The initial assessment of cytotoxicity should not be a monolithic endeavor. A well-designed screen employs a panel of cancer cell lines and orthogonal cytotoxicity assays to provide a more complete picture of a compound's activity and potential selectivity.

Rationale for Cell Line Selection

The choice of cell lines is paramount and should be driven by the therapeutic goals of the research program. A common strategy is to include a diverse panel representing different cancer types. For quinazoline derivatives, which have shown broad applicability, a suitable starting panel could include:

-

MCF-7: A human breast adenocarcinoma cell line, often used as a standard for estrogen receptor-positive breast cancer research.[7][8]

-

A549: A human lung adenocarcinoma cell line, relevant for non-small cell lung cancer studies, a common target for quinazoline-based drugs.[7][9][10][11]

-

HeLa: A human cervical cancer cell line, known for its robustness and widespread use in cancer research.[5][7][9]

-

PC-3: A human prostate cancer cell line, representing a common androgen-independent prostate cancer model.[7][9][11]

This diverse panel allows for the early identification of compounds with broad-spectrum activity versus those with a more selective cytotoxic profile.

Orthogonal Cytotoxicity Assays: Measuring Different Hallmarks of Cell Death

Relying on a single cytotoxicity assay can be misleading, as different compounds may induce cell death through various mechanisms. Therefore, employing at least two assays with distinct endpoints is recommended for a more robust initial assessment.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[12] It is a widely used, sensitive, and high-throughput method for assessing cell viability and proliferation.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[13] It provides a direct measure of cell lysis and cytotoxicity.[13]

Comparing the results from these two assays can provide initial insights into the mechanism of cell death. For instance, a compound that shows high potency in the MTT assay but low LDH release might be inducing cytostatic effects or apoptosis without immediate membrane rupture.[14]

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. It is crucial to optimize these for specific laboratory conditions and cell lines.

Cell Culture and Maintenance

-

Cell Line Propagation: Culture the selected cancer cell lines (MCF-7, A549, HeLa, PC-3) in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each 5-(Trifluoromethyl)quinazolin-2-amine analogue in DMSO.

-

Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

LDH Cytotoxicity Assay Protocol

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. This supernatant contains the released LDH.

-

-

LDH Reaction:

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Typically, this involves adding a reaction mixture containing the LDH substrate and a tetrazolium salt to the collected supernatant.

-

Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).

-

Data Analysis and Interpretation

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. It represents the concentration of a compound that inhibits 50% of the cellular response (e.g., metabolic activity or cell viability).

-

Data Normalization: Express the absorbance values as a percentage of the vehicle-treated control.

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

-

IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each compound on each cell line.

Structure-Activity Relationship (SAR) Analysis

A preliminary SAR analysis can be conducted by comparing the IC50 values of the different analogues.[15] This involves identifying the structural modifications that lead to an increase or decrease in cytotoxic activity.[15][16]

Table 1: Hypothetical Cytotoxicity Data for 5-(Trifluoromethyl)quinazolin-2-amine Analogues

| Compound ID | R1-substituent | R2-substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | PC-3 IC50 (µM) |

| Parent | H | H | 15.2 | 12.8 | 18.5 | 20.1 |

| Analogue 1 | 4-Cl | H | 5.6 | 4.2 | 7.1 | 8.9 |

| Analogue 2 | 4-OCH3 | H | 25.8 | 22.1 | 30.4 | 35.7 |

| Analogue 3 | H | 4-F | 8.1 | 6.5 | 9.8 | 11.3 |

| Analogue 4 | 4-Cl | 4-F | 1.2 | 0.8 | 2.5 | 3.1 |

From this hypothetical data, one could infer that the addition of an electron-withdrawing group at the R1 position (e.g., chlorine) and the R2 position (e.g., fluorine) significantly enhances the cytotoxic activity.

Visualizing the Workflow and Potential Mechanisms

Visual aids are crucial for understanding complex experimental workflows and biological pathways.

Caption: Experimental workflow for the initial cytotoxicity assessment of quinazoline analogues.

Potential Mechanism of Action: Targeting Signaling Pathways

Quinazoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival.[4] A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16] Inhibition of EGFR can block downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[7]

Caption: Hypothetical signaling pathway targeted by quinazoline analogues.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound approach for the initial cytotoxicity assessment of 5-(Trifluoromethyl)quinazolin-2-amine analogues. By employing a diverse cell line panel and orthogonal assays, researchers can generate high-quality, reproducible data to inform early-stage drug discovery decisions. Promising lead compounds identified through this screening process should be advanced to more detailed mechanistic studies, including cell cycle analysis, apoptosis assays, and target engagement studies, to further elucidate their mode of action.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). NIH.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). NIH.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Biomolecules.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules.

- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (n.d.). NIH.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). ResearchGate.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.

- Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... (n.d.). ResearchGate.

- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). NIH.

- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed.

- Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. (n.d.). ResearchGate.

- Design, synthesis, and evaluation of antitumor activity of quinazoline derivatives containing different terminal segments of basic amine groups. (n.d.). Semantic Scholar.

- MTT assay protocol. (n.d.). Abcam.

- In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. (n.d.). ResearchGate.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH.

- Novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives and their anticancer activity. (2025). Research Square.

- Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). NIH.

- Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. (n.d.). NIH.

- In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs …. (n.d.). ResearchGate.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of antitumor activity of quinazoline derivatives containing different terminal segments of basic amine groups | Semantic Scholar [semanticscholar.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to the Mechanism of Action of Trifluoromethylated Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, heterocyclic framework provides an ideal scaffold for designing molecules that can interact with high affinity and specificity with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold has given rise to a class of compounds with remarkable and diverse pharmacological activities, ranging from anticancer and antimalarial to antiviral and antimicrobial properties.[2]

The trifluoromethyl group is a bioisostere of the methyl group but possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly enhance the metabolic stability, membrane permeability, and binding affinity of the parent molecule.[3][4] These attributes have made trifluoromethylated quinazolines a focal point in the quest for novel and more effective therapeutic agents. This guide provides an in-depth exploration of the multifaceted mechanisms of action of these compounds, offering a technical resource for researchers dedicated to unraveling their full therapeutic potential.

I. The Dominant Paradigm: Targeting Tyrosine Kinases

A primary and extensively studied mechanism of action for trifluoromethylated quinazolines is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a key player in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, validate this approach.[2]

A. The Molecular Dance: How Trifluoromethylated Quinazolines Inhibit EGFR

Trifluoromethylated quinazolines typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, anchoring the molecule in the ATP-binding pocket. The trifluoromethyl group, often positioned on the quinazoline ring or an associated phenyl ring, plays a crucial role in enhancing binding affinity and overcoming drug resistance.[3]

Figure 1: EGFR signaling and its inhibition.

B. Experimental Validation: Quantifying EGFR Inhibition

The inhibitory potential of trifluoromethylated quinazolines against EGFR is typically assessed through a combination of in vitro enzymatic assays and cell-based assays.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a common method to measure the direct inhibitory effect of a compound on EGFR kinase activity.

-

Reagents and Materials:

-

Recombinant human EGFR (kinase domain)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (trifluoromethylated quinazoline) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of EGFR enzyme solution to each well.

-

Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final concentrations should be within the linear range of the assay.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

| Compound Type | Target | IC50 (nM) | Reference |

| 4-Anilinoquinazoline derivative | EGFR | 3.2 | [1] |

| 3-Methylquinazolinone derivative | EGFRwt-TK | 47 | [5] |

| Quinazoline-4-one and chalcone hybrid | EGFR | 110 | [6] |

Table 1: Examples of EGFR inhibitory activity of quinazoline derivatives.

II. Beyond EGFR: Exploring a Spectrum of Mechanisms

While EGFR inhibition is a prominent mechanism, the therapeutic effects of trifluoromethylated quinazolines are not limited to this pathway. Emerging research has unveiled a broader spectrum of molecular targets and cellular processes that are modulated by these versatile compounds.

A. Disrupting the Cytoskeleton: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and the maintenance of cell shape. Several trifluoromethylated quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of test compounds on the assembly of purified tubulin into microtubules.

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound (trifluoromethylated quinazoline)

-

Positive control (e.g., Paclitaxel - enhancer) and negative control (e.g., Nocodazole - inhibitor)

-

96-well black plates

-

-

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter.

-

Add 5 µL of the test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.

-

Determine the IC50 value for inhibition of tubulin polymerization.

-

| Compound Type | Target | IC50 (µM) | Reference |

| Quinazoline-4-tetrahydroquinoline | Tubulin Polymerization | 0.92-1.0 | [9] |

| Indole-1,2,4-triazole scaffold | Tubulin Polymerization | 2.1 | [4] |

Table 2: Examples of tubulin polymerization inhibitory activity.

B. Interfering with DNA Replication and Repair

Trifluoromethylated quinazolines can also exert their cytotoxic effects by directly interacting with DNA or by inhibiting enzymes crucial for DNA replication and repair.

-

DNA Intercalation: Some quinazoline derivatives can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[2] This distorts the DNA structure and can interfere with replication and transcription, ultimately leading to cell death. The DNA binding affinity of these compounds can be quantified using techniques like ethidium bromide displacement assays.[10][11]

-

Targeting DNA Helicases: Werner helicase (WRN) is an enzyme involved in DNA repair, replication, and telomere maintenance. Inhibition of WRN can lead to genomic instability and cell death, particularly in cancer cells with certain genetic backgrounds. Several N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been identified as potent WRN inhibitors.[12][13]

Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay measures the ability of a compound to displace ethidium bromide (EtBr) from DNA, which results in a decrease in fluorescence.

-

Reagents and Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr) solution

-

Tris-HCl buffer (pH 7.4)

-

Test compound (trifluoromethylated quinazoline)

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of ctDNA in Tris-HCl buffer.

-

Add EtBr to the ctDNA solution to a final concentration where the fluorescence is maximal.

-

Incubate the ctDNA-EtBr complex at room temperature.

-

Record the initial fluorescence intensity.

-

Add increasing concentrations of the test compound to the ctDNA-EtBr solution.

-

After each addition, incubate for a few minutes and then record the fluorescence intensity.

-

-

Data Analysis:

-

The quenching of fluorescence indicates the displacement of EtBr by the test compound.

-

Calculate the percentage of fluorescence quenching at each compound concentration.

-

The binding constant (K) can be determined using the Scatchard equation.

-

C. Modulating Other Kinase Pathways

The inhibitory activity of trifluoromethylated quinazolines is not limited to EGFR. Studies have shown that these compounds can also target other kinases involved in cancer cell signaling.

-

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Some N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives have been shown to target PIM-1 kinase.[14]

Figure 2: Multi-target mechanism of action.

III. Cellular Consequences: From Molecular Interactions to Cell Fate

The interaction of trifluoromethylated quinazolines with their molecular targets triggers a cascade of cellular events that ultimately determine the fate of the cell. Key downstream effects include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.

A. Assessing Cell Viability and Proliferation

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound (trifluoromethylated quinazoline)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 10b | PC3 | 3.02 | [15] |

| Compound 10b | LNCaP | 3.45 | [15] |

| Compound 10b | K562 | 3.98 | [15] |

| Compound 8b | PC3 | 5.51 | [14] |

| Compound 8b | LNCaP | 4.51 | [14] |

| Compound 8b | K562 | 8.49 | [14] |

Table 3: In vitro anticancer activities of selected trifluoromethylated quinazoline derivatives.

B. Inducing Programmed Cell Death: Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer drugs, including trifluoromethylated quinazolines, exert their therapeutic effect by inducing apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Reagents and Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

The flow cytometer will differentiate between four cell populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

-

C. Halting the Cell Cycle

The cell cycle is a tightly regulated process that governs cell division. By interfering with key regulatory proteins or cellular structures, trifluoromethylated quinazolines can cause cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide staining is a common technique to analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

-

Reagents and Materials:

-

Cancer cell lines

-

Test compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

The fluorescence intensity of PI is proportional to the DNA content of the cells.

-

The flow cytometer will generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Analyze the changes in the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.

-

Figure 3: A typical experimental workflow.

IV. Synthesis and Structure-Activity Relationship (SAR): The Chemist's Contribution

The biological activity of trifluoromethylated quinazolines is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective inhibitors.

A. General Synthetic Strategies

The synthesis of trifluoromethylated quinazolines often involves the construction of the quinazoline ring from appropriately substituted anilines or anthranilic acid derivatives. The trifluoromethyl group can be introduced at various positions on the quinazoline core or on pendant aryl groups. Common synthetic routes include the reaction of 2-aminobenzonitriles with trifluoroacetic anhydride or the cyclization of N-acylanthranilic acids.[16][17][18][19][20][21][22]

B. The Influence of the Trifluoromethyl Group and Other Substituents

The position and number of trifluoromethyl groups, as well as the nature of other substituents on the quinazoline scaffold, significantly impact the compound's mechanism of action and biological activity.

-

Position of the -CF3 Group: The placement of the trifluoromethyl group can influence which biological targets the compound interacts with. For example, in some series of EGFR inhibitors, a trifluoromethyl group on the anilino moiety enhances activity.[23]

-

Other Substituents: The nature of the substituent at the 4-position of the quinazoline ring is critical for activity. An anilino group at this position is a common feature of many EGFR inhibitors. Modifications at the 6- and 7-positions of the quinazoline ring can also modulate potency and selectivity.[1]

V. Conclusion and Future Perspectives

Trifluoromethylated quinazolines represent a versatile and powerful class of compounds with a broad range of biological activities. Their primary mechanism of action often involves the inhibition of tyrosine kinases like EGFR, but it is increasingly clear that their therapeutic potential extends to other targets, including tubulin, DNA, and other kinases. The trifluoromethyl group is a key determinant of their enhanced pharmacological properties.

Future research in this area will likely focus on:

-

Designing multi-target inhibitors: Developing single molecules that can simultaneously inhibit multiple key signaling pathways in cancer cells.

-

Overcoming drug resistance: Synthesizing novel derivatives that are effective against resistant forms of target proteins.

-

Exploring new therapeutic areas: Investigating the potential of trifluoromethylated quinazolines for the treatment of other diseases, such as neurodegenerative and infectious diseases.

By continuing to explore the intricate mechanisms of action of these fascinating molecules, the scientific community can unlock their full therapeutic potential and pave the way for the development of next-generation medicines.

References

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Enzyme activities (IC50a, μM) of compounds 9–27 against human EGFR and HER2 kinases. ResearchGate. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. National Center for Biotechnology Information. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]

-

Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. National Center for Biotechnology Information. [Link]

-

Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. Scilit. [Link]

-

Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]

-

Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. ResearchGate. [Link]

-

1/IC50 values of antitumor screening of target derivatives against... ResearchGate. [Link]

-

IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... ResearchGate. [Link]

-

Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

-

Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. ResearchGate. [Link]

- Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. CoLab.

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. National Center for Biotechnology Information. [Link]

-

Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. National Center for Biotechnology Information. [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. [Link]

-

A Some of the reported quinazoline compounds; B Some of the reported WRN inhibitors; C Design strategy for quinazoline derivatives. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

-

Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. [Link]

-

A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies. ResearchGate. [Link]

-

New[2][3][23]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. National Center for Biotechnology Information. [Link]

-

Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

-

(PDF) Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking. ResearchGate. [Link]

-

(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. National Center for Biotechnology Information. [Link]

-

Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. National Center for Biotechnology Information. [Link]

-

The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. ResearchGate. [Link]

-

Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. National Center for Biotechnology Information. [Link]

-

A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. MDPI. [Link]

-

Triazoloquinazoline derived classical DNA intercalators: Design, synthesis, in silico ADME profile, docking, and antiproliferative evaluations. National Center for Biotechnology Information. [Link]

-

The More the Better—Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors. MDPI. [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 15. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [ouci.dntb.gov.ua]

A Technical Guide to the Pharmacological Profile of Trifluoromethylated Quinazolines: A Versatile Scaffold in Drug Discovery

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. The strategic incorporation of a trifluoromethyl (-CF3) group into the quinazoline core has emerged as a powerful approach to enhance the therapeutic potential of these compounds. The -CF3 group can significantly improve critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. This technical guide provides an in-depth exploration of the pharmacological profile of trifluoromethylated quinazolines, synthesizing current knowledge on their synthesis, diverse biological activities, and mechanisms of action. We will delve into their applications as anticancer, antimalarial, and anti-inflammatory agents, supported by experimental evidence and computational insights. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of this promising class of therapeutic agents.

Introduction: The Synergy of the Quinazoline Scaffold and the Trifluoromethyl Group

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged structure in drug discovery.[1][2][3] Its derivatives have demonstrated a remarkable array of biological activities, leading to the development of several FDA-approved drugs.[1][3] The versatility of the quinazoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological properties.[4][5]

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic parameters.[6] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, make it a valuable addition to drug candidates.[6][7] When combined with the quinazoline nucleus, the trifluoromethyl group has been shown to potentiate the therapeutic efficacy of these compounds across various disease models.[6]

This guide will provide a detailed examination of the pharmacological landscape of quinazolines bearing the trifluoromethyl moiety, highlighting key examples and the underlying scientific principles that govern their activity.

Synthetic Strategies for Trifluoromethylated Quinazolines

The synthesis of trifluoromethylated quinazoline derivatives can be achieved through various organic chemistry methodologies. A common approach involves the use of starting materials that already contain the trifluoromethyl group. For instance, 2-aminobenzonitriles substituted with a -CF3 group can serve as versatile precursors for the construction of the quinazoline ring.[8][9]

One established method involves a palladium-catalyzed domino reaction of 2-aminobenzonitriles with 2-(2-bromophenyl)acetonitriles to yield 5-amino-indolo[1,2-a]quinazolines.[8][9] The presence of an electron-withdrawing group like -CF3 on the 2-aminobenzonitrile can influence the reaction yield.[8][9]

Another synthetic route involves the iron(III)-mediated cascade/decarbonylation cyclization of isatins with trifluoroacetic acid chlorides to produce 2-(trifluoromethyl)quinazoline-4(3H)-ones.[10] This method provides an efficient pathway to a biologically significant class of quinazolinone derivatives.

Caption: Inhibition of Receptor Tyrosine Kinase signaling by trifluoromethylated quinazolines.

Antimalarial Activity

Malaria remains a significant global health challenge, with drug resistance necessitating the development of novel therapeutic agents. Trifluoromethylated quinazoline derivatives have emerged as a promising class of antimalarial compounds. [6] Mechanism of Action: A key target for some antimalarial quinazolines is the inhibition of β-hematin formation. [11]During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into an insoluble crystal called hemozoin (β-hematin). Inhibition of this process leads to the accumulation of toxic heme and parasite death. For instance, (E)-1-(4-(2-(trifluoromethyl)quinazoline-4-ylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one has shown considerable inhibition of beta-hematin formation. [11]

Anti-inflammatory and Neuroprotective Effects

Neuroinflammation is implicated in the pathogenesis of various neurodegenerative diseases. Certain trifluoromethylated quinazolines have demonstrated protective effects in cellular models of inflammation and oxidative stress. [12] Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Murine microglial cells (BV2) and mouse neuroblastoma cells (N2a) are cultured under standard conditions.

-

Induction of Toxicity: BV2 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, while N2a cells are treated with hydrogen peroxide (H2O2) to induce oxidative stress.

-

Treatment: Cells are pre-treated with varying concentrations of the test compounds (e.g., 2-trifluoromethylquinazolines) for a specified duration.

-

Assessment of Viability: Cell viability is measured using an MTS assay.

-

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium of LPS-stimulated BV2 cells is quantified using the Griess reagent.

-

Data Analysis: The protective effects of the compounds are determined by comparing the viability of treated cells to that of untreated controls. The reduction in NO production is also calculated.

Synthesized 2-trifluoromethylquinazolines have been shown to protect BV2 and N2a cells from LPS- and H2O2-induced cytotoxicity, respectively. [12]Some derivatives also demonstrated a potent reduction in nitric oxide (NO) production in BV2 cells, indicating their anti-inflammatory potential. [12]

Structure-Activity Relationships (SAR) and Pharmacokinetic Profile

The pharmacological activity of trifluoromethylated quinazolines is highly dependent on the substitution pattern on the quinazoline ring. The position of the -CF3 group and the nature of other substituents can significantly influence potency, selectivity, and pharmacokinetic properties.

The trifluoromethyl group generally enhances:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the half-life of the drug. [6]* Lipophilicity: This property can improve membrane permeability and oral bioavailability. [6]* Binding Affinity: The -CF3 group can engage in favorable interactions with the target protein, enhancing binding affinity. [7] Table 1: Influence of Trifluoromethyl Group on Pharmacokinetic Properties

| Property | Effect of -CF3 Group | Reference |

| Metabolic Stability | Increased | [6] |

| Lipophilicity | Increased | [6] |

| Bioavailability | Generally Improved | [6] |

Toxicological Considerations